molecular formula C12H17F2N3O3 B8253320 tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B8253320
M. Wt: 289.28 g/mol
InChI Key: WOOAQTYGIARQIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring substituted with cyano and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of cyano and difluoro groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, such as improved stability and bioavailability .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with molecular targets through its functional groups. The cyano and difluoro groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates with different substituents on the pyrrolidine ring, such as tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate.

Uniqueness

The uniqueness of this compound lies in its specific combination of cyano and difluoro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOAQTYGIARQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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